



Application Note: Characterization of (R)-Azelastine Using Polarimetry

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Compound of Interest		
Compound Name:	(R)-Azelastine	
Cat. No.:	B1678836	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azelastine is a potent second-generation histamine H1-receptor antagonist widely used for the management of allergic rhinitis and conjunctivitis.[1][2] The molecule contains a single chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-Azelastine and (S)-Azelastine. Commercially, Azelastine is available as a racemic mixture (a 1:1 ratio of both enantiomers).[3] While many chiral drugs exhibit significant differences in pharmacology and toxicology between their enantiomers, the enantiomers of Azelastine are reported to have similar pharmacological activity.

However, in modern drug development, the characterization and isolation of single enantiomers are critical steps. Regulatory agencies often require thorough investigation of each enantiomer's properties. Polarimetry is a fundamental, non-destructive analytical technique used to measure the optical rotation of chiral substances, making it an indispensable tool for identifying and quantifying enantiomers in a sample.[4][5] This application note provides a detailed protocol for the characterization of **(R)-Azelastine** and the determination of its enantiomeric purity using polarimetry.

Principle of Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[4]



- Plane-Polarized Light: A standard light source emits light waves that oscillate in all planes. A
 polarizer filters this light, allowing only waves oscillating in a single plane to pass through.
- Optical Activity: When this plane-polarized light passes through a solution of a chiral substance, the molecules interact with the light and rotate the plane of polarization. Substances that do this are called "optically active."[6]
- Direction and Magnitude: The direction of rotation is either clockwise (dextrorotatory, (+)) or counter-clockwise (levorotatory, (-)). A pair of enantiomers will rotate light by the exact same magnitude but in opposite directions.[6] A racemic mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[7]
- Specific Rotation ([α]): The measured angle of rotation (α) is dependent on the compound's structure, concentration, the path length of the light through the sample, temperature, and the wavelength of the light. To create a standardized value, the specific rotation is calculated, which is a characteristic physical property of a chiral compound.[4]

The specific rotation is calculated using Biot's Law:

$$[\alpha]\lambda T = (100 \times \alpha) / (I \times c)$$

Where:

- $[\alpha]\lambda T$ is the specific rotation at temperature T and wavelength λ .
- α is the observed angle of rotation in degrees.
- I is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the sample in g/100 mL.

By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can determine the sample's enantiomeric purity or enantiomeric excess (ee).[5][8]

Illustrative Data for Azelastine Enantiomers



Specific rotation values for pure (R)- and (S)-Azelastine are not readily available in published literature, as the compound is primarily used as a racemic mixture. The following table provides hypothetical, yet chemically consistent, values to illustrate the principles of polarimetric analysis and the calculations for enantiomeric excess.

Compound	Hypothetical Specific Rotation [α]D25	Expected Observed Rotation (α)
(R)-Azelastine	+45.0°	Positive (+)
(S)-Azelastine	-45.0°	Negative (-)
Racemic (±)-Azelastine	0°	0°

Note: Values are illustrative for a standardized concentration and path length. The "D" denotes the sodium D-line (589 nm), and "25" denotes a temperature of 25°C.

Experimental Protocol: Determination of Enantiomeric Purity of (R)-Azelastine

This protocol outlines the procedure for determining the specific rotation and enantiomeric excess of a sample purported to be **(R)-Azelastine**.

- 1. Apparatus and Materials
- High-precision digital polarimeter (e.g., with sodium D-line source, 589 nm).
- Polarimeter cell (1.0 dm path length).
- Analytical balance (readable to 0.1 mg).
- Volumetric flasks (Class A, 10 mL).
- Pipettes and general laboratory glassware.
- (R)-Azelastine sample.





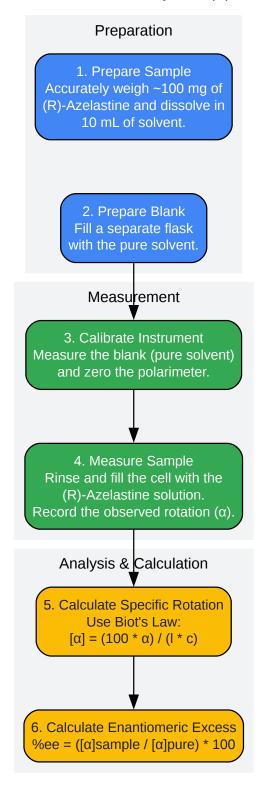


• High-purity solvent (e.g., Methanol, HPLC grade). Note: The choice of solvent is critical and must be one in which the sample is fully soluble and stable. The same solvent must be used for all measurements.

2. Experimental Workflow Diagram



Workflow for Polarimetric Analysis of (R)-Azelastine



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Caption: A flowchart of the key steps in characterizing (R)-Azelastine via polarimetry.



3. Procedure

3.1. Sample Preparation

- Accurately weigh approximately 100 mg of the (R)-Azelastine sample using an analytical balance.
- Quantitatively transfer the sample to a 10 mL Class A volumetric flask.
- Add a portion of the selected solvent (e.g., Methanol) and gently swirl to dissolve the sample completely.
- Once dissolved, add the solvent to the calibration mark. Cap the flask and invert it several
 times to ensure a homogenous solution. This yields a concentration (c) of approximately 1
 g/100 mL.
- Allow the solution to equilibrate to the standard measurement temperature (e.g., 25°C).
- 3.2. Instrument Calibration (Blank Measurement)
- Ensure the polarimeter is powered on and has stabilized. Set the temperature to 25°C and the wavelength to 589 nm.
- Rinse the polarimeter cell twice with the pure solvent.
- Fill the cell with the pure solvent, ensuring no air bubbles are trapped in the light path.
- Place the cell in the polarimeter and take a measurement. This reading is the blank value.
- Use the instrument's calibration function to set this blank reading to zero.

3.3. Sample Measurement

- Remove the cell from the instrument and discard the blank solvent.
- Rinse the cell twice with small aliquots of the prepared **(R)-Azelastine** sample solution.
- Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.



- · Place the filled cell back into the polarimeter.
- Record the observed optical rotation (α) after the reading has stabilized. Perform the measurement in triplicate and calculate the average value.
- 4. Calculations
- 4.1. Specific Rotation ($[\alpha]$)
- Calculate the exact concentration (c) of your sample in g/100 mL.
 - Example: 102.5 mg in 10 mL = 1.025 g/100 mL.
- Use the average observed rotation (α) and Biot's Law to calculate the specific rotation.
 - Example: If $\alpha = +0.461^{\circ}$, c = 1.025 g/100 mL, and l = 1.0 dm:
 - \circ [α] = (100 × 0.461) / (1.0 × 1.025) = +45.0°
- 4.2. Enantiomeric Excess (% ee)
- The enantiomeric excess is a measure of the purity of the sample with respect to one
 enantiomer. It is calculated by comparing the specific rotation of the sample to the specific
 rotation of the pure enantiomer (the reference value).
- % ee = ([α]sample / [α]pure reference) × 100
 - Example: Using the hypothetical reference value for pure (R)-Azelastine of +45.0°:
 - If your sample's calculated [α] is +42.8°, then:
 - % ee = (+42.8° / +45.0°) × 100 = 95.1%
- This result indicates that the sample consists of 95.1% (R)-Azelastine and 4.9% of the racemic mixture. The overall composition is 97.55% (R)-Azelastine and 2.45% (S)-Azelastine.

Conclusion







Polarimetry is a simple, rapid, and reliable method for determining the identity and enantiomeric purity of chiral active pharmaceutical ingredients like **(R)-Azelastine**.[9] Although Azelastine is commercially supplied as a racemate, this protocol provides a robust framework for its characterization should a single enantiomer be pursued in development. Accurate determination of optical rotation is essential for ensuring the quality, consistency, and stereochemical integrity of chiral drug substances, aligning with the stringent requirements of pharmaceutical quality control.[10]

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